![molecular formula C16H10I2N2O2 B383269 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole CAS No. 305348-17-8](/img/structure/B383269.png)
2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole
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Overview
Description
The compound “2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole” is a benzimidazole derivative with two 5-iodo-2-furyl groups attached. Benzimidazoles are a class of heterocyclic aromatic organic compounds, and furyl groups (furan rings) are a type of aromatic organic compound as well . The iodine atoms attached to the furyl groups suggest that this compound might be used in electrophilic aromatic substitution reactions.
Molecular Structure Analysis
The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of fused benzene and imidazole rings. The furyl groups are aromatic rings containing four carbon atoms and one oxygen atom . The iodine atoms on the furyl groups are likely to be ortho, meta or para directing, and deactivating for electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Some general properties might include a relatively high molecular weight due to the presence of iodine atoms, potential aromaticity from the benzimidazole and furyl groups, and potential reactivity at the iodine atoms .Scientific Research Applications
- 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole has demonstrated antiviral potential. Researchers have explored its efficacy against RNA viruses, including influenza and hepatitis C. The compound interferes with viral replication, making it a promising candidate for drug development .
- PDT is a cancer treatment that uses light-activated compounds to selectively destroy tumor cells. 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole can serve as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species, damaging cancer cells while sparing healthy tissue .
- The compound exhibits antifungal activity against various fungal strains. It has been investigated for treating fungal infections, particularly those affecting the skin, nails, and mucous membranes. Its mechanism involves disrupting fungal cell membranes and inhibiting growth .
- Due to its planar structure, 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole can intercalate into DNA strands. Researchers use it as a fluorescent probe for DNA imaging and studying DNA-protein interactions. Its fluorescence properties make it valuable in molecular biology research .
- The compound’s benzimidazole moiety can chelate metal ions. Researchers explore its potential as a metal sensor or as a ligand for metal-based catalysts. Its ability to selectively bind specific metal ions contributes to applications in analytical chemistry and catalysis .
- OLEDs are used in displays and lighting. 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole derivatives have been studied for their electroluminescent properties. By incorporating them into OLED devices, researchers aim to enhance efficiency and color purity .
Antiviral Activity
Photodynamic Therapy (PDT)
Antifungal Properties
DNA Intercalation and Fluorescence Imaging
Metal Ion Chelation
Organic Light-Emitting Diodes (OLEDs)
Future Directions
properties
IUPAC Name |
2-(5-iodofuran-2-yl)-1-[(5-iodofuran-2-yl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10I2N2O2/c17-14-7-5-10(21-14)9-20-12-4-2-1-3-11(12)19-16(20)13-6-8-15(18)22-13/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKIWDFWROWIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(O3)I)C4=CC=C(O4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10I2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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